molecular formula C9H9N5 B14337055 5-(Pyridin-4-yl)pyrimidine-2,4-diamine CAS No. 103851-71-4

5-(Pyridin-4-yl)pyrimidine-2,4-diamine

Cat. No.: B14337055
CAS No.: 103851-71-4
M. Wt: 187.20 g/mol
InChI Key: UWTQIJQXDOAVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-4-yl)pyrimidine-2,4-diamine (CAS 103851-71-4) is a chemical compound with the molecular formula C9H9N5 and a molecular weight of 187.20 g/mol . This pyrimidine-2,4-diamine derivative is a key scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds featuring the pyrimidinediamine structure have been extensively investigated for their ability to inhibit critical biological targets, including various kinases and dihydrofolate reductase (DHFR) . Inhibitors of these targets are crucial for research in oncology, autoimmune diseases, and antimicrobial resistance . Furthermore, closely related pyrimidine-2,4-diamine analogs have been identified as potent and specific agonists for Toll-like Receptor 8 (TLR8), playing a significant role in modulating immune responses for immunotherapeutic research . As a building block, this compound enables the synthesis of more complex heterocyclic systems, such as pyridopyrimidines, which are prominent in drug discovery efforts . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

103851-71-4

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

5-pyridin-4-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C9H9N5/c10-8-7(5-13-9(11)14-8)6-1-3-12-4-2-6/h1-5H,(H4,10,11,13,14)

InChI Key

UWTQIJQXDOAVOE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(N=C2N)N

Origin of Product

United States

Preparation Methods

Halogen Displacement with Ammonia

The most direct route involves substituting halogen atoms at positions 2 and 4 of 5-(pyridin-4-yl)pyrimidine with amine groups. In a representative procedure:

  • 5-Bromo-2,4-dichloropyrimidine reacts with pyridin-4-ylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to install the pyridinyl group at position 5.
  • Sequential ammonolysis steps replace chlorides at positions 2 and 4:
    • First amination: 2-chloro substituent reacts with NH₃ (7 M in MeOH, 100°C, 12 hr)
    • Second amination: 4-chloro group treated with NH₃ under pressure (sealed tube, 150°C, 24 hr).

Yields for analogous diamine formations range from 45–68%, with purity >95% after recrystallization from ethanol/water.

Palladium-Catalyzed Amination Approaches

Buchwald-Hartwig Coupling

This method enables simultaneous introduction of amine groups using catalytic systems:

# Example reaction setup
Substrate: 5-(pyridin-4-yl)-2,4-dibromopyrimidine (1.0 equiv)
Amine source: NH₃ (gas bubbled through solution)
Catalyst: Pd₂(dba)₃ (5 mol%)
Ligand: Xantphos (10 mol%)
Base: Cs₂CO₃ (3.0 equiv)
Solvent: toluene/tert-amyl alcohol (4:1)
Conditions: 110°C, 18 hr under N₂

The reaction achieves 72% conversion with 89% selectivity for the diamino product. Key advantages include reduced reaction time (18 hr vs. 36 hr for stepwise ammonolysis) and better functional group tolerance.

Tandem Rearrangement-Amination Sequences

Dimroth Rearrangement Pathway

Pyrimido[5,4-d]pyrimidine intermediates undergo structural reorganization to yield the target compound:

  • 3,4-Dihydropyrimido[5,4-d]pyrimidine precursor treated with piperidine (2.5 equiv) in DMF at 80°C for 8 hr induces Dimroth rearrangement.
  • Subsequent condensation with pyridine-4-carbaldehyde (1.2 equiv) in HCl/EtOH (0.1 M, reflux, 6 hr) provides 5-(pyridin-4-yl)pyrimidine-2,4-diamine in 58% overall yield.

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Substitution Buchwald-Hartwig Tandem Rearrangement
Typical Yield (%) 45–68 65–72 52–58
Reaction Time (hr) 36–48 18–24 14–16
Temperature Range (°C) 100–150 100–110 80–100
Catalyst Requirement None Pd complex Piperidine
Scalability Potential High Moderate Limited

Data synthesized from

Critical Process Optimization Factors

Solvent Effects on Amination

  • Polar aprotic solvents (DMF, DMAc) improve ammonia solubility but may lead to side reactions at >120°C.
  • Ether solvents (THF, DME) preferred for palladium-catalyzed routes, providing optimal catalyst activity.

Protecting Group Strategies

  • Boc-protected intermediates enable selective amination:
    N-Boc-5-(pyridin-4-yl)pyrimidine-2,4-diamine → TFA deprotection → 92% isolated yield
  • Trifluoroacetyl groups prevent over-amination but require harsh deprotection conditions (KOH/EtOH reflux).

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆): δ 8.85 (s, 2H, NH₂), 8.62 (d, J = 5.1 Hz, 2H, pyridine H-2/H-6), 7.82 (d, J = 5.1 Hz, 2H, pyridine H-3/H-5), 6.75 (s, 1H, pyrimidine H-6).
  • ESI-MS : m/z 230.1 [M+H]⁺ (calc. 229.1).

Industrial-Scale Production Considerations

Continuous Flow Implementation

  • Microreactor systems reduce ammonolysis time from 24 hr to 45 min at 180°C/15 bar.
  • Catalyst recycling protocols achieve 85% Pd recovery using SiO₂-supported nanoparticles .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-(Pyridin-4-yl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Table 1: Key Pyrimidine-2,4-diamine Derivatives and Their Properties

Compound Name & Structure Substituent at Position 5 Biological Activity/Target Key Findings Reference
5-(Pyridin-4-yl)pyrimidine-2,4-diamine Pyridin-4-yl Hypothesized DHFR or kinase inhibition Structural analog of antifolates; pyridine may enhance solubility/binding. N/A
AF-353 (5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)) 5-Iodo-2-isopropyl-4-methoxyphenoxy DHFR inhibitor (Staphylococcus aureus) IC₅₀ = 0.12 µM; iodine enhances target affinity and hydrophobicity.
GW2580 (5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)) Benzyl with methoxy and benzyloxy groups cFMS/CSF-1R kinase inhibitor IC₅₀ = 0.1 µM; used in PET imaging (¹⁸F-labeled derivative).
Diaveridine (5-[(3,4-diethoxyphenyl)methyl]) 3,4-Diethoxyphenylmethyl Antiprotozoal agent Synergistic with sulfonamides; disrupts folate metabolism.
Compound from (5-(3-(3,5-Dichlorophenoxy)propyl)-6-phenyl) 3-(3,5-Dichlorophenoxy)propyl (5-position) and phenyl (6-position) Antiplasmodial (P. falciparum DHFR) IC₅₀ = 0.86 µM; 5-substituted analogs outperform 6-substituted ones.
RO4 (5-(5-Iodo-2-isopropyl-4-methoxy-phenoxy)) Phenoxy with iodine and methoxy groups Purinergic receptor modulation Structural optimization for potency and selectivity in signaling pathways.

Key Comparative Insights

Substitution Position Matters: 5-Substituted derivatives generally exhibit superior activity compared to 6-substituted analogs. For example, 5-(3-(3,5-dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine (IC₅₀ = 0.86 µM) showed 5-fold greater antiplasmodial potency than 6-substituted counterparts (IC₅₀ = 4.46–83.45 µM) .

Electron-Withdrawing Groups Enhance Target Binding :

  • The iodine atom in AF-353 and RO4 improves target affinity via halogen bonding with DHFR or kinase active sites .

Aromatic and Alkoxy Modifications Influence Pharmacokinetics :

  • GW2580’s benzyloxy and methoxy groups enhance blood-brain barrier penetration, enabling its use in PET imaging of Trk/CSF-1R in neurological disorders .
  • Diaveridine’s 3,4-diethoxy group increases lipophilicity, improving membrane permeability in antiprotozoal applications .

Heterocyclic Substitutions Broaden Applications :

  • The pyridin-4-yl group in the target compound may confer unique selectivity toward bacterial or protozoal DHFR over human isoforms, a feature seen in related antifolates like trimethoprim .

Biological Activity

5-(Pyridin-4-yl)pyrimidine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-(Pyridin-4-yl)pyrimidine-2,4-diamine features a pyrimidine core substituted with a pyridine ring. Its structural formula can be represented as follows:

C10H10N4\text{C}_{10}\text{H}_{10}\text{N}_4

This compound is classified under pyrimidine derivatives, which are known for their diverse biological activities.

Anticancer Activity

Research has shown that 5-(Pyridin-4-yl)pyrimidine-2,4-diamine exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including colorectal cancer (HCT116) and non-small cell lung cancer (A549) cells. The compound induces cell cycle arrest and senescence by promoting DNA damage response pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HCT11612.5Induction of cell cycle arrest
A54915.0Suppression of GTSE1 transcription
MCF-710.0Induction of apoptosis

The mechanism by which 5-(Pyridin-4-yl)pyrimidine-2,4-diamine exerts its anticancer effects involves several key pathways:

  • GTSE1 Suppression : The compound has been shown to inhibit the transcription and expression of GTSE1, a protein associated with cell cycle regulation and DNA repair .
  • Cell Cycle Arrest : It induces G1/S phase arrest in cancer cells, preventing proliferation and leading to cellular senescence .
  • Apoptosis Induction : Evidence suggests that the compound triggers apoptosis in sensitive cancer cell lines through mitochondrial pathways .

Case Studies

Several studies have highlighted the efficacy of 5-(Pyridin-4-yl)pyrimidine-2,4-diamine in preclinical models:

  • Study on Colorectal Cancer : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of colorectal cancer with minimal side effects. The treatment resulted in a notable reduction in tumor volume compared to control groups .
  • Dual Inhibition Mechanism : Another investigation revealed that derivatives of this compound acted as dual inhibitors for CDK6 and CDK9, leading to enhanced anticancer effects through the blockade of critical signaling pathways involved in cell proliferation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.